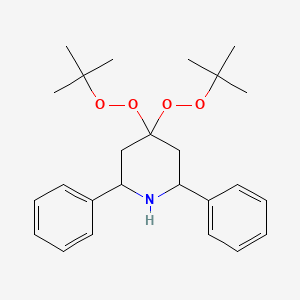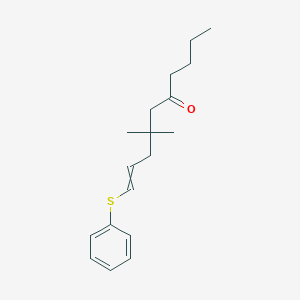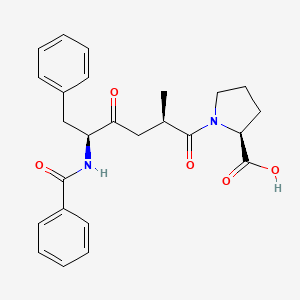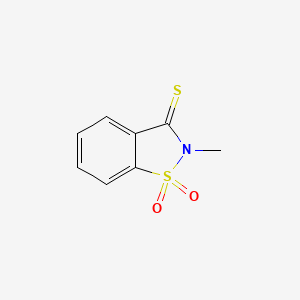
2-Methyl-1,2-benzisothiazole-3(2H)-thione 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,2-benzisothiazole-3(2H)-thione 1,1-dioxide is a heterocyclic compound with the molecular formula C8H7NO3S. It is part of the benzisothiazole family, which is known for its diverse applications in various fields, including pharmaceuticals and agrochemicals. This compound is characterized by a benzene ring fused to an isothiazole ring, with a methyl group at the 2-position and a thione group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2-benzisothiazole-3(2H)-thione 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminobenzenethiol with methyl isocyanate, followed by oxidation to introduce the dioxide functionality. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
2-Methyl-1,2-benzisothiazole-3(2H)-thione 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The dioxide functionality can be reduced to the corresponding sulfide.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents like bromine or chlorinating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Halogenated derivatives of the benzene ring.
科学的研究の応用
2-Methyl-1,2-benzisothiazole-3(2H)-thione 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of agrochemicals and as a stabilizer in certain polymer formulations.
作用機序
The mechanism of action of 2-Methyl-1,2-benzisothiazole-3(2H)-thione 1,1-dioxide involves its interaction with biological macromolecules. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This compound can also generate reactive oxygen species (ROS) upon oxidation, which can damage cellular components and contribute to its antimicrobial properties.
類似化合物との比較
Similar Compounds
- 2-Methyl-1,2-benzisothiazol-3(2H)-one
- 1,2-Benzisothiazol-3(2H)-one
- N-Methylsaccharin
Uniqueness
2-Methyl-1,2-benzisothiazole-3(2H)-thione 1,1-dioxide is unique due to the presence of both a thione group and a dioxide functionality. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its ability to generate ROS and form covalent bonds with biological targets makes it a potent antimicrobial agent.
特性
CAS番号 |
84705-07-7 |
|---|---|
分子式 |
C8H7NO2S2 |
分子量 |
213.3 g/mol |
IUPAC名 |
2-methyl-1,1-dioxo-1,2-benzothiazole-3-thione |
InChI |
InChI=1S/C8H7NO2S2/c1-9-8(12)6-4-2-3-5-7(6)13(9,10)11/h2-5H,1H3 |
InChIキー |
RRLRWJKWMRETNS-UHFFFAOYSA-N |
正規SMILES |
CN1C(=S)C2=CC=CC=C2S1(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


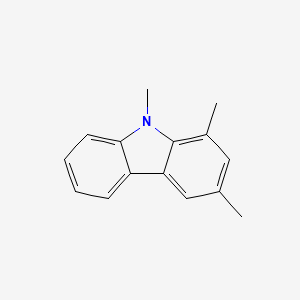
![2,2'-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile](/img/structure/B14427666.png)
![[(2R,5R)-5-methyloxan-2-yl]methanol](/img/structure/B14427671.png)
![2,4-Dichloro-1-[(octan-2-yl)oxy]benzene](/img/structure/B14427672.png)
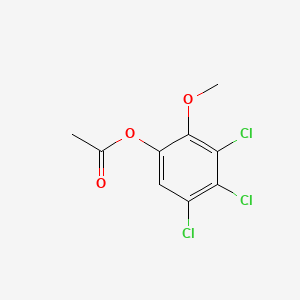
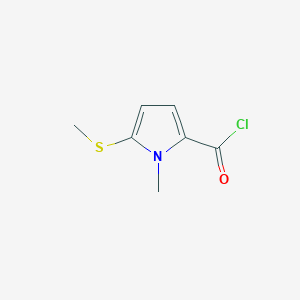
![3-{2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14427688.png)
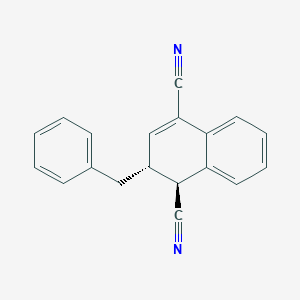
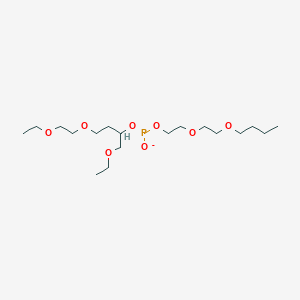
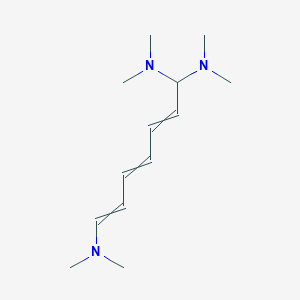
![6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14427711.png)
